molecular formula C13H10Cl2N2O2 B2854455 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338977-28-9

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2854455
CAS No.: 338977-28-9
M. Wt: 297.14
InChI Key: QRISLKYBPFAMGG-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with the molecular formula C13H9Cl2NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3-chlorobenzaldehyde with propanedioic acid under the influence of formic acid and diethylamine at temperatures ranging from 20°C to 150°C. The resulting product is then oxidized to form 3-chlorobenzene propionic acid. This intermediate undergoes further reactions, including a ring-closure reaction under Friedel-Crafts acylation conditions with zinc chloride as a catalyst, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact. The choice of solvents, catalysts, and reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and benzyl substitutions. Examples include:

  • 5-Chloro-1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Uniqueness

The uniqueness of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-3-1-2-8(4-10)6-17-7-9(12(16)18)5-11(15)13(17)19/h1-5,7H,6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRISLKYBPFAMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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